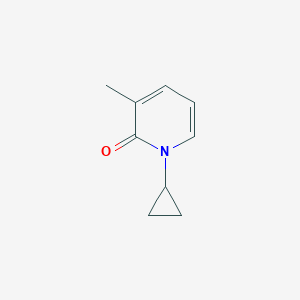
1-Cyclopropyl-3-methyl-2(1h)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-methyl-2(1H)-pyridinone is an organic compound with a unique structure that includes a cyclopropyl group, a methyl group, and a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-methyl-2(1H)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with methylated pyridine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-3-methyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyridinones, while substitution reactions can produce halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-3-methyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-3-methyl-2-buten-1-one
- 1-Cyclopropyl-3-methylbut-2-en-1-one
Comparison: 1-Cyclopropyl-3-methyl-2(1H)-pyridinone is unique due to its pyridinone ring, which imparts distinct chemical and biological properties compared to similar compounds like 1-Cyclopropyl-3-methyl-2-buten-1-one and 1-Cyclopropyl-3-methylbut-2-en-1-one. The presence of the pyridinone ring enhances its potential for biological activity and makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-cyclopropyl-3-methylpyridin-2-one |
InChI |
InChI=1S/C9H11NO/c1-7-3-2-6-10(9(7)11)8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
Clé InChI |
XWVZHCCRHCHVLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN(C1=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















